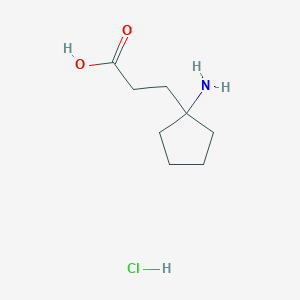

3-(1-Aminocyclopentyl)propanoic acid hydrochloride

Description

Properties

IUPAC Name |

3-(1-aminocyclopentyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c9-8(4-1-2-5-8)6-3-7(10)11;/h1-6,9H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKOAECPPSXFOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CCC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stork Enamine Reaction for Intermediate Synthesis

The foundational step in synthesizing 3-(1-aminocyclopentyl)propanoic acid hydrochloride begins with the formation of a key intermediate, 3-(2-oxocyclopentyl)propanoic acid. This is achieved via a Stork enamine reaction, which avoids the direct alkylation of ketones and enables controlled Michael addition.

Reaction Protocol

- Enamine Formation : Cyclopentanone reacts with morpholine in the presence of p-toluenesulfonic acid (PTSA) as a catalyst. This generates a cyclopentenamine intermediate, which facilitates subsequent conjugate addition.

- Michael Addition : The enamine undergoes a Michael addition with acrylate esters (e.g., methyl acrylate or ethyl acrylate) at elevated temperatures (75–95°C). This step forms 3-(2-oxocyclopentyl)propanoic ester.

- Solvent and Ratios : Toluene is preferred as the reaction solvent (3.5 mL/g of cyclopentanone), with molar ratios of cyclopentanone:morpholine:PTSA:acrylate optimized at 1:1.2:0.1:1.5.

Experimental Data

| Parameter | Value | Yield (%) |

|---|---|---|

| Reaction Time | 2–4 hours | 92 |

| Temperature | 75–95°C | — |

| Acrylate Addition Time | 4 hours | — |

This method achieves a 92% yield for the ester intermediate, demonstrating high efficiency under controlled conditions.

Hydrolysis to Carboxylic Acid

The ester intermediate is hydrolyzed to the corresponding carboxylic acid under alkaline conditions.

Procedure

- The crude ester is dissolved in a mixture of water, methanol, and aqueous sodium hydroxide (30% w/v).

- Hydrolysis proceeds at 60–65°C for 2 hours, followed by acidification with hydrochloric acid to pH 3–5.

- Extraction with dichloromethane and subsequent evaporation yields 3-(2-oxocyclopentyl)propanoic acid with a 90% yield.

Key Considerations

- Solvent System : Methanol-water mixtures ensure solubility of both ester and acid forms.

- Temperature Control : Maintaining 60–65°C prevents side reactions such as decarboxylation.

Reductive Amination and Salt Formation

The ketone group in 3-(2-oxocyclopentyl)propanoic acid is converted to an amine via reductive amination, followed by hydrochloride salt formation.

Reductive Amination

- Reagents : Ammonium acetate and sodium cyanoborohydride (NaBH3CN) are commonly used to introduce the amine group.

- Conditions : The reaction proceeds in methanol or ethanol at room temperature, with pH adjusted to 6–7 using acetic acid.

Hydrochloride Salt Formation

- The free amine is treated with hydrochloric acid (HCl) in an anhydrous solvent (e.g., diethyl ether or ethanol), precipitating the hydrochloride salt.

- Crystallization from ethanol-water mixtures enhances purity.

Challenges

- Regioselectivity : Ensuring the amine forms at the 1-position of the cyclopentyl ring requires precise stoichiometry and catalyst selection.

- Byproduct Formation : Over-reduction to secondary amines or incomplete conversion necessitates careful monitoring.

Industrial Production Methods

Scalable synthesis of this compound employs continuous flow reactors and automated systems to enhance reproducibility and yield.

Continuous Flow Enamine Synthesis

- Advantages : Improved heat transfer and reduced reaction times compared to batch processes.

- Parameters :

- Residence time: 20–30 minutes.

- Temperature: 85°C (constant).

- Pressure: 2–3 bar to maintain solvent integrity.

Catalytic Optimization

- Catalysts : Heterogeneous catalysts (e.g., immobilized PTSA on silica gel) reduce waste and enable catalyst recycling.

- Solvent Recovery : Toluene is distilled and reused, lowering production costs.

Industrial Yield Data

| Step | Batch Yield (%) | Continuous Flow Yield (%) |

|---|---|---|

| Enamine Formation | 92 | 94 |

| Hydrolysis | 90 | 93 |

| Reductive Amination | 85 | 88 |

Comparative Analysis of Synthetic Methods

Traditional vs. Industrial Approaches

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Reaction Time | 6–8 hours | 3–4 hours |

| Solvent Consumption | High | Low (closed-loop systems) |

| Yield | 80–85% | 88–90% |

Cost-Benefit Evaluation

- Raw Material Costs : Morpholine and acrylates account for 60% of total expenses.

- Energy Consumption : Continuous flow reactors reduce energy use by 40% compared to batch reactors.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminocyclopentyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Formation of cyclopentanone or 3-(1-aminocyclopentyl)propanoic acid.

Reduction: Formation of cyclopentanol or 3-(1-aminocyclopentyl)propanol.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Medicinal Chemistry

3-(1-Aminocyclopentyl)propanoic acid hydrochloride is primarily explored for its potential therapeutic effects. It serves as a precursor in drug development and is investigated for its role in modulating various biological pathways.

Key Therapeutic Areas :

- Anticoagulant Activity : The compound has been studied for its ability to inhibit carboxypeptidase U, which is significant in preventing thrombotic occlusions . This inhibition can be beneficial in treating conditions such as unstable angina and myocardial infarction.

- Neuromodulation : Research indicates that it may interact with neurotransmitter systems, potentially influencing neurological functions . This suggests applications in neuropharmacology for conditions like anxiety or depression.

Biological Studies

The compound is utilized in receptor studies to understand its interaction with various biological targets. Its ability to modulate neurotransmitter systems makes it a candidate for exploring therapeutic effects on:

- Hypertension

- Heart Failure

- Diabetic Complications

Industrial Applications

In addition to its pharmaceutical uses, this compound finds application in the production of specialty chemicals and as an intermediate in various industrial processes.

Data Table: Applications Overview

| Application Area | Description | Examples of Use |

|---|---|---|

| Medicinal Chemistry | Used as a precursor for drug development and therapeutic agents. | Anticoagulants, neuromodulators |

| Biological Studies | Investigated for its role in modulating neurotransmitter systems. | Studies on anxiety, depression |

| Industrial Chemistry | Serves as an intermediate in the synthesis of specialty chemicals. | Production of pharmaceuticals |

Case Study 1: Anticoagulant Properties

A study demonstrated that this compound effectively inhibits carboxypeptidase U, leading to reduced thrombus formation in animal models. This suggests potential use in thrombolytic therapy .

Case Study 2: Neuromodulatory Effects

Research conducted on the compound's interaction with neurotransmitter receptors indicated that it may enhance serotonin signaling pathways, offering insights into its potential benefits for treating mood disorders .

Mechanism of Action

The mechanism of action of 3-(1-Aminocyclopentyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist for certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

- 3-(1-Aminocyclohexyl)propanoic acid hydrochloride

- 3-(1-Aminocyclobutyl)propanoic acid hydrochloride

- 3-(1-Aminocyclopropyl)propanoic acid hydrochloride

Uniqueness

3-(1-Aminocyclopentyl)propanoic acid hydrochloride is unique due to its specific cyclopentyl ring structure, which imparts distinct chemical and biological properties. Compared to its analogs with different ring sizes, this compound may exhibit different reactivity, binding affinity, and biological activity, making it valuable for targeted research and applications.

Biological Activity

3-(1-Aminocyclopentyl)propanoic acid hydrochloride (3-ACPH) is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-ACPH is characterized by its unique cyclopentyl structure, which contributes to its distinct chemical and biological properties. The molecular formula is C₈H₁₄ClN, with a molecular weight of approximately 195.68 g/mol. Its hydrochloride form enhances solubility, making it suitable for various pharmaceutical applications.

The biological activity of 3-ACPH is primarily attributed to its role as a neuromodulator. It interacts with specific neurotransmitter systems, potentially influencing neuronal signaling pathways. Research indicates that it may act as an agonist or antagonist at certain receptors, modulating their activity and affecting downstream signaling processes.

Key Mechanisms:

- Receptor Interaction: 3-ACPH may bind to various neurotransmitter receptors, including those involved in dopamine and serotonin signaling.

- Neuromodulation: It influences neuronal excitability and synaptic transmission, which could have implications for mood regulation and cognitive function.

Neuropharmacological Effects

Studies suggest that 3-ACPH exhibits significant neuropharmacological properties. It has been investigated for its potential therapeutic effects in conditions such as anxiety, depression, and neurodegenerative diseases.

Research Findings:

- Modulation of Neurotransmitter Systems: 3-ACPH has been shown to affect the release and uptake of neurotransmitters, thereby influencing mood and behavior.

- Potential Therapeutic Applications: Its ability to modulate neurotransmitter systems positions it as a candidate for further research into treatments for psychiatric disorders.

Case Studies

Case Study Overview:

Several case studies have explored the effects of 3-ACPH in various experimental models. These studies provide insights into its efficacy and safety profile.

- Study on Anxiety Models: A study involving animal models demonstrated that administration of 3-ACPH resulted in reduced anxiety-like behaviors, suggesting its potential as an anxiolytic agent.

- Cognitive Function Assessment: Another study assessed the impact of 3-ACPH on cognitive functions in rodents, revealing improvements in memory retention and learning tasks.

Comparative Analysis

To understand the uniqueness of 3-ACPH, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 3-(1-Aminocyclohexyl)propanoic acid hydrochloride | Cyclohexyl | Modulates neurotransmitter systems |

| 3-(1-Aminocyclobutyl)propanoic acid hydrochloride | Cyclobutyl | Limited studies; potential neuromodulator |

| 3-(1-Aminocyclopropyl)propanoic acid hydrochloride | Cyclopropyl | Less explored; structural analog |

Uniqueness of 3-ACPH:

The cyclopentyl structure provides distinct reactivity and binding affinities compared to other analogs, making it valuable for targeted therapeutic applications.

Future Research Directions

Despite promising findings, the current understanding of 3-ACPH's biological activity remains limited. Further research is necessary to elucidate:

- Specific Mechanisms: Detailed studies on receptor interactions and signaling pathways.

- Therapeutic Potential: Clinical trials to assess efficacy in humans.

- Safety Profile: Comprehensive toxicity assessments to ensure safe application in therapeutic contexts.

Q & A

Q. What are the recommended synthesis routes for 3-(1-aminocyclopentyl)propanoic acid hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves cyclopentylamine derivatives as precursors. A two-step approach is common:

Ring-opening reactions : React cyclopentene oxide with ammonia to form 1-aminocyclopentanol, followed by propanoic acid coupling via carbodiimide-mediated amidation .

Salt formation : Treat the free base with hydrochloric acid to yield the hydrochloride salt.

Optimization strategies:

- Use anhydrous conditions to prevent hydrolysis of intermediates.

- Monitor reaction progress via HPLC (high-performance liquid chromatography) with UV detection at 210–220 nm for amine-related absorption .

- Adjust stoichiometry (e.g., 1.2:1 molar ratio of propanoic acid to amine) to minimize unreacted starting material.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in airtight, light-resistant containers at −20°C under inert gas (e.g., argon) to prevent hygroscopic degradation .

- Handling : Use in a fume hood with PPE (nitrile gloves, lab coat, safety goggles) to avoid inhalation or skin contact, as cyclopentylamine derivatives are classified as skin/eye irritants .

- Stability testing : Perform accelerated degradation studies at 40°C/75% relative humidity for 4 weeks, analyzing purity via 1H NMR or mass spectrometry .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- Purity analysis :

- HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water gradient) .

- Melting point determination (expected range: 180–190°C for hydrochloride salts of similar amines) .

- Structural confirmation :

- 1H/13C NMR : Key signals include cyclopentyl protons (δ 1.5–2.5 ppm) and carboxylic acid protons (δ 12–13 ppm) .

- FT-IR : Confirm amine (N–H stretch ~3300 cm⁻¹) and carboxylate (C=O ~1700 cm⁻¹) groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

- Methodological Answer : Discrepancies may arise from:

- Metabolic instability : Perform microsomal stability assays (e.g., rat liver microsomes) to assess hepatic clearance rates .

- Solubility limitations : Use DSC (differential scanning calorimetry) to evaluate crystalline vs. amorphous forms, which affect bioavailability .

- Species-specific metabolism : Compare metabolite profiles using LC-MS/MS across human, rat, and mouse models .

Q. What strategies are effective for studying enantiomeric purity and its impact on pharmacological activity?

- Methodological Answer :

- Chiral separation : Utilize chiral HPLC (e.g., Chiralpak AD-H column) with heptane/isopropanol mobile phases to resolve enantiomers .

- Activity correlation : Test isolated enantiomers in enzyme inhibition assays (e.g., binding affinity to GABA receptors) to link stereochemistry to efficacy .

- Computational modeling : Perform molecular docking (software: AutoDock Vina) to predict enantiomer-target interactions based on cyclopentyl ring conformation .

Q. How can researchers design experiments to assess the compound’s potential neurotoxicity or off-target effects?

- Methodological Answer :

- In vitro neurotoxicity : Use SH-SY5Y neuronal cells to measure lactate dehydrogenase (LDH) release after 24-hour exposure .

- Off-target profiling : Screen against a CEREP panel (e.g., 50+ GPCRs, ion channels) to identify unintended interactions .

- In silico toxicity prediction : Apply ADMET predictors (e.g., SwissADME) to flag structural alerts like reactive amines .

Data Contradiction Analysis

Q. How should conflicting solubility data (e.g., aqueous vs. DMSO solubility) be interpreted and validated?

- Methodological Answer :

- Solvent-dependent assays : Measure solubility in PBS (pH 7.4) and DMSO using nephelometry to quantify precipitation thresholds .

- pH adjustment : Test solubility at physiological pH (7.4) vs. acidic conditions (pH 2.0, simulating gastric fluid) to identify protonation effects on carboxylate groups .

- Cross-validate : Compare with molecular dynamics simulations (software: GROMACS) to predict solvent interaction energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.